molecular formula C27H36O5 B15089526 Delta-9(11)-Betamethasone valerate

Delta-9(11)-Betamethasone valerate

Cat. No.: B15089526
M. Wt: 440.6 g/mol
InChI Key: HMWBLDMZUXMBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-9(11)-Betamethasone valerate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, modified to enhance its therapeutic efficacy and reduce side effects. This compound is primarily used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta-9(11)-Betamethasone valerate involves multiple steps, starting from betamethasone. The key modification is the introduction of a double bond between carbons 9 and 11, which is achieved through a series of chemical reactions. The process typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reagents, efficient catalysts, and controlled reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Delta-9(11)-Betamethasone valerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogenated compounds .

Scientific Research Applications

Delta-9(11)-Betamethasone valerate has a wide range of scientific research applications:

Mechanism of Action

Delta-9(11)-Betamethasone valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding triggers the translocation of the receptor-ligand complex to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: Delta-9(11)-Betamethasone valerate is unique due to its modified structure, which enhances its anti-inflammatory efficacy while reducing the risk of side effects associated with traditional glucocorticoids.

Properties

Molecular Formula

C27H36O5

Molecular Weight

440.6 g/mol

IUPAC Name

[17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3

InChI Key

HMWBLDMZUXMBDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO

Origin of Product

United States

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